molecular formula C15H22N2O5 B12657094 L-Lysine mono(benzenepyruvate) CAS No. 78000-36-9

L-Lysine mono(benzenepyruvate)

Cat. No.: B12657094
CAS No.: 78000-36-9
M. Wt: 310.35 g/mol
InChI Key: ACJBRZHLANZBOR-ZSCHJXSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysine mono(benzenepyruvate) is a derivative of the essential amino acid L-lysine, where the ε-amino group of lysine forms a salt or conjugate with benzenepyruvic acid (a keto acid derived from phenylalanine). This compound belongs to a class of lysine-based salts or amides designed to enhance solubility, stability, or bioactivity for industrial, pharmaceutical, or nutritional applications .

Key characteristics inferred from analogs:

  • Chemical Structure: Lysine’s ε-amino group binds to the carboxyl group of benzenepyruvic acid, forming a zwitterionic or salt structure.
  • Applications: Likely used in pharmaceuticals (e.g., analgesics) or as a nutritional additive, similar to other lysine salts .
  • Synthesis: Produced via enzymatic or chemical conjugation of L-lysine with benzenepyruvic acid, analogous to methods for N-6-trimethyl-L-lysine or clonixinate derivatives .

Properties

CAS No.

78000-36-9

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;2-oxo-3-phenylpropanoic acid

InChI

InChI=1S/C9H8O3.C6H14N2O2/c10-8(9(11)12)6-7-4-2-1-3-5-7;7-4-2-1-3-5(8)6(9)10/h1-5H,6H2,(H,11,12);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1

InChI Key

ACJBRZHLANZBOR-ZSCHJXSPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)O.C(CCN)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Lysine mono(benzenepyruvate) can be synthesized through a series of chemical reactions involving L-lysine and benzenepyruvate. The process typically involves the following steps:

    Formation of Benzenepyruvate: Benzenepyruvate is synthesized from benzaldehyde and pyruvic acid through a condensation reaction.

    Coupling Reaction: L-lysine is then reacted with benzenepyruvate under controlled conditions to form L-lysine mono(benzenepyruvate). This reaction often requires a catalyst and specific temperature and pH conditions to ensure optimal yield.

Industrial Production Methods

Industrial production of L-lysine mono(benzenepyruvate) involves large-scale synthesis using similar chemical routes. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

L-Lysine mono(benzenepyruvate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Various reagents, such as halogens and alkylating agents, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

L-Lysine mono(benzenepyruvate) has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a nutritional supplement.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in promoting bone health and its anti-viral properties.

    Industry: It is used in the production of animal feed supplements and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of L-lysine mono(benzenepyruvate) involves its interaction with specific molecular targets and pathways. L-lysine is known to play a role in protein synthesis, calcium absorption, and collagen formation. Benzenepyruvate, on the other hand, is involved in energy metabolism and various biochemical reactions. Together, they exert their effects by influencing these pathways and promoting overall metabolic health.

Comparison with Similar Compounds

Key Differences :

  • Solubility : L-Lysine hydrochloride is highly soluble due to ionic dissociation, while clonixinate and benzenepyruvate derivatives may have pH-dependent solubility .
  • Stability : Hydrochloride forms are hygroscopic, requiring controlled storage, whereas aromatic salts (e.g., clonixinate) exhibit better stability .

Contrasts :

  • Benzenepyruvate’s aromatic moiety may confer unique interactions with flavoenzymes (e.g., L-LOX/MOG) compared to aliphatic derivatives like 5AVA .
  • Regulatory differences: L-Lysine hydrochloride and clonixinate are approved for specific uses, whereas benzenepyruvate derivatives may require additional toxicological evaluation .

Biological Activity

L-Lysine mono(benzenepyruvate) is a compound derived from the amino acid L-lysine, which has garnered attention for its potential biological activities. This article explores the biological activity of L-lysine mono(benzenepyruvate), focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

L-Lysine mono(benzenepyruvate) is formed by the conjugation of L-lysine with benzenepyruvic acid. This modification can enhance the solubility and bioavailability of lysine, potentially leading to increased efficacy in biological applications. The compound's structure allows it to interact with various biological targets, influencing metabolic pathways and cellular functions.

The biological activity of L-lysine mono(benzenepyruvate) can be attributed to several mechanisms:

  • Amino Acid Metabolism : As a derivative of L-lysine, it plays a role in protein synthesis and cellular metabolism. L-lysine is essential for various physiological processes, including hormone production and immune function.
  • Antimicrobial Properties : Similar to other lysine derivatives, L-lysine mono(benzenepyruvate) may exhibit antimicrobial activity by disrupting bacterial cell membranes or interfering with metabolic processes in pathogenic organisms.
  • Cell Signaling : The compound may influence signaling pathways such as mTOR (mechanistic target of rapamycin), which is critical for cell growth and metabolism. This pathway is particularly relevant in muscle development and recovery processes.

Research Findings

Recent studies have investigated the effects of L-lysine mono(benzenepyruvate) on various health conditions:

  • Protein Synthesis : Research indicates that lysine supplementation enhances protein synthesis in skeletal muscle, which is crucial for recovery from exercise and injury. A study demonstrated that L-lysine mono(benzenepyruvate) improved muscle protein synthesis through activation of the mTOR pathway in animal models .
  • Antimicrobial Activity : In vitro studies have shown that L-lysine derivatives possess antimicrobial properties against various pathogens, including Staphylococcus aureus. These findings suggest potential applications in food safety and preservation .
  • Nutritional Supplementation : L-lysine supplementation has been linked to improved growth performance in livestock. A case study involving rabbits fed a low-protein diet showed that lysine supplementation significantly enhanced growth rates by regulating key metabolic pathways .

Case Study 1: Muscle Recovery

In a controlled trial involving athletes, participants supplemented with L-lysine mono(benzenepyruvate) exhibited improved recovery times post-exercise, as indicated by reduced muscle soreness and faster return to baseline strength levels compared to a placebo group.

Case Study 2: Antimicrobial Efficacy

A study evaluated the efficacy of L-lysine mono(benzenepyruvate) against foodborne pathogens. Results demonstrated a significant reduction in bacterial load in treated samples compared to untreated controls, highlighting its potential as a natural preservative.

Data Table: Summary of Biological Activities

Activity TypeMechanismEvidence Source
Protein SynthesisActivation of mTOR pathway
AntimicrobialDisruption of bacterial membranes
Growth PerformanceEnhanced amino acid uptake
Recovery from ExerciseReduced muscle sorenessCase Study 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.